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Compound of Interest

Compound Name: Benzene, (1-ethoxyethenyl)-

Cat. No.: B15178028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzene, (1-ethoxyethenyl)-, also known by its IUPAC name 1-ethoxyethenylbenzene and

common synonym ethyl 1-phenylvinyl ether, is an organic compound with the chemical formula

C₁₀H₁₂O[1]. This document provides a comprehensive overview of its physical properties,

drawing from computed data and available experimental values. It is intended to serve as a

technical resource for professionals in research and development who may be working with this

compound or similar chemical structures.

This guide summarizes key quantitative data in structured tables, outlines detailed

experimental protocols for the determination of these properties, and includes a visualization of

an experimental workflow.
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Identifier Value

IUPAC Name 1-ethoxyethenylbenzene[1]

Common Synonyms
Ethyl 1-phenylvinyl ether, (1-

Ethoxyvinyl)benzene[1]

CAS Number 6230-62-2[1]

Molecular Formula C₁₀H₁₂O[1]

Molecular Weight 148.20 g/mol [1]

Canonical SMILES CCOC(=C)C1=CC=CC=C1[1]

InChI
InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-

10/h4-8H,2-3H2,1H3[1]

InChIKey PDNJMHZLMGTCDU-UHFFFAOYSA-N[1]

Tabulated Physical Properties
The following tables summarize the computed and experimental physical properties of

Benzene, (1-ethoxyethenyl)-.

Computed Physical Properties
The data in this table are computationally derived and provide estimations of the compound's

physical characteristics.
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Property Value Reference

XLogP3-AA (Octanol-Water

Partition Coefficient)
2.8 Computed by XLogP3 3.0[1]

Hydrogen Bond Donor Count 0
Computed by Cactvs

3.4.8.24[1]

Hydrogen Bond Acceptor

Count
1

Computed by Cactvs

3.4.8.24[1]

Rotatable Bond Count 3
Computed by Cactvs

3.4.8.24[1]

Exact Mass 148.088815002 Da Computed by PubChem 2.2[1]

Monoisotopic Mass 148.088815002 Da Computed by PubChem 2.2[1]

Topological Polar Surface Area 9.2 Å²
Computed by Cactvs

3.4.8.24[1]

Heavy Atom Count 11 Computed by PubChem[1]

Formal Charge 0 Computed by PubChem[1]

Complexity 123
Computed by Cactvs

3.4.8.24[1]

Experimental Physical Properties
Currently, the publicly available experimental data for Benzene, (1-ethoxyethenyl)- is limited.
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Property Value Reference

Kovats Retention Index

(Standard non-polar)
1166

NIST Mass Spectrometry Data

Center[1]

Boiling Point Not available

Melting Point Not available

Density Not available

Refractive Index Not available

Experimental Protocols
This section details the methodologies for determining key physical properties of organic

compounds like Benzene, (1-ethoxyethenyl)-.

Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external

pressure. A common laboratory method for determining the boiling point of a small sample is

the capillary method.

Apparatus:

Thiele tube or similar heating bath (e.g., aluminum block)

Thermometer

Small test tube (fusion tube)

Capillary tube (sealed at one end)

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

A small amount of the liquid sample is placed in the fusion tube.
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A capillary tube, sealed at one end, is placed in the fusion tube with the open end

submerged in the liquid.

The fusion tube is attached to a thermometer, ensuring the sample is level with the

thermometer bulb.

The assembly is placed in a heating bath.

The bath is heated slowly and steadily.

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge

from the capillary tube.

The heat source is removed, and the bath is allowed to cool slowly.

The boiling point is the temperature at which the bubbling stops and the liquid begins to

enter the capillary tube[2][3][4].

Determination of Melting Point (for solid compounds)
While Benzene, (1-ethoxyethenyl)- is expected to be a liquid at room temperature, the

determination of a melting point is a fundamental technique for characterizing solid organic

compounds.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

Capillary tubes (open at both ends)

Thermometer

Sample of the solid organic compound

Procedure:
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A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3

mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated rapidly to a temperature about 15-20°C below the expected melting

point.

The heating rate is then slowed to 1-2°C per minute.

The temperature at which the first drop of liquid appears is recorded as the beginning of the

melting range.

The temperature at which the entire sample becomes a clear liquid is recorded as the end of

the melting range[5][6]. A pure substance will have a sharp melting range of 1-2°C.

Determination of Density (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with

a specific, known volume.

Apparatus:

Pycnometer (specific gravity bottle)

Analytical balance

Thermometer

Liquid sample

Procedure:

The empty, clean, and dry pycnometer is weighed accurately.

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The

stopper is inserted, and any excess liquid is wiped from the outside.

The filled pycnometer is weighed.
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The temperature of the liquid is recorded.

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g.,

distilled water) at the same temperature.

The filled pycnometer with the reference liquid is weighed.

The density of the sample is calculated using the following formula: Density of sample =

(mass of sample / mass of reference liquid) * density of reference liquid[7][8][9].

Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much the path of light is bent, or refracted, when it

enters a material. It is a characteristic property of a substance.

Apparatus:

Abbe refractometer

Constant temperature water bath

Dropper

Liquid sample

Standard liquid for calibration (e.g., distilled water)

Procedure:

The refractometer is calibrated using a standard liquid with a known refractive index at a

specific temperature.

A few drops of the liquid sample are placed on the prism of the refractometer.

The prisms are closed and the light source is adjusted to illuminate the field of view.

The adjustment knob is turned until the boundary line between the light and dark fields is

sharp and centered on the crosshairs.
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The refractive index is read from the scale[10][11][12][13]. The temperature should be

controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic and Chromatographic Data
Kovats Retention Index
The Kovats retention index is a dimensionless quantity used in gas chromatography to convert

retention times into system-independent numbers. It is based on the retention time of the

analyte relative to the retention times of n-alkanes. The experimental Kovats retention index for

Benzene, (1-ethoxyethenyl)- on a standard non-polar column is 1166[1].

Expected Spectroscopic Features
While specific spectra for Benzene, (1-ethoxyethenyl)- are not readily available, the following

are the expected characteristic signals based on its structure:

¹H NMR:

Aromatic protons (on the benzene ring) would appear in the region of δ 7.0-7.5 ppm.

The ethoxy group would show a quartet around δ 3.5-4.0 ppm (for the -OCH₂- protons)

and a triplet around δ 1.2-1.5 ppm (for the -CH₃ protons).

The vinylic protons would appear as singlets in the region of δ 4.0-5.0 ppm.

¹³C NMR:

Aromatic carbons would show signals in the range of δ 120-140 ppm.

The vinylic carbons would appear in the olefinic region, with the carbon attached to the

oxygen being further downfield (δ 150-160 ppm) and the other vinylic carbon being more

upfield (δ 80-90 ppm).

The ethoxy carbons would show signals around δ 60-70 ppm (-OCH₂-) and δ 15-20 ppm (-

CH₃).

Infrared (IR) Spectroscopy:
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Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹.

C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

The C=C stretching of the vinyl group would be around 1620-1680 cm⁻¹.

A strong C-O stretching band for the ether linkage would be present in the 1050-1250

cm⁻¹ region.

Mass Spectrometry:

The molecular ion peak (M⁺) would be observed at m/z = 148.

Common fragmentation patterns would include the loss of the ethoxy group, leading to a

fragment at m/z = 103, and the formation of a stable tropylium ion at m/z = 91.

Visualizations
Experimental Workflow for Kovats Retention Index
Determination

Sample and Standard Preparation

Gas Chromatography Analysis Data Processing and Calculation

Prepare solution of
Benzene, (1-ethoxyethenyl)-

Inject analyte and alkane
standard mixture into GC

Prepare a homologous series
of n-alkanes (e.g., C8-C20)

Separation on a
non-polar capillary column Detection by FID or MS Obtain retention times (t_R)

for analyte and n-alkanes

Calculate Kovats Retention Index (I)
using the formula:

I = 100 * [n + (N-n) * (log(t_R(analyte)) - log(t_R(n))) / (log(t_R(N)) - log(t_R(n)))]
Kovats Retention Index (I)

Click to download full resolution via product page

Caption: Workflow for the determination of the Kovats Retention Index.

Conclusion
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This technical guide provides a summary of the known physical properties of Benzene, (1-
ethoxyethenyl)-, with a focus on both computed and the limited available experimental data.

The inclusion of detailed, albeit general, experimental protocols for key physical property

measurements offers a practical resource for laboratory work. The provided workflow

visualization for determining the Kovats Retention Index further clarifies a key analytical

method for this compound. Further experimental investigation is required to determine

fundamental physical properties such as boiling point, melting point, density, and refractive

index to provide a more complete profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of Benzene, (1-ethoxyethenyl)-]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15178028#physical-properties-of-benzene-1-
ethoxyethenyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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